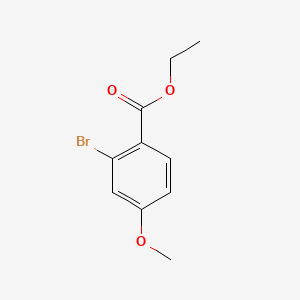

Ethyl 2-Bromo-4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHZXEKYPIUSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673254 | |

| Record name | Ethyl 2-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-63-1 | |

| Record name | Ethyl 2-bromo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for Ethyl 2-Bromo-4-methoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology focuses on the initial bromination of p-methoxybenzoic acid to yield 2-bromo-4-methoxybenzoic acid, followed by a Fischer esterification to produce the target compound. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) |

| 1 | Bromination | p-Methoxybenzoic acid | Bromine, Ferric Chloride (FeCl₃) | Glacial Acetic Acid | 45-78°C, 15 hours | 2-Bromo-4-methoxybenzoic acid | ~87 | >97 |

| 2 | Esterification | 2-Bromo-4-methoxybenzoic acid | Ethanol, Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux, 32 hours | This compound | High | High |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid

This protocol is adapted from a similar bromination of p-methoxybenzoic acid[1].

Materials:

-

p-Methoxybenzoic acid (30 g)

-

Glacial Acetic Acid (230 mL)

-

Ferric Chloride (FeCl₃) (0.5 g)

-

Bromine (11 mL)

-

Distilled water

Procedure:

-

In a reaction flask, dissolve 30 g of p-methoxybenzoic acid in 200 mL of glacial acetic acid.

-

Heat the mixture to 60°C with stirring. After 30 minutes, adjust the temperature to 45°C and add 0.5 g of ferric chloride.

-

Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.

-

Maintain the reaction at 45°C for 10 hours.

-

Increase the temperature to 78°C and continue the reaction for an additional 5 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration.

-

Wash the filter cake thoroughly with distilled water.

-

Dry the product under vacuum at 75°C to yield 2-bromo-4-methoxybenzoic acid as a yellowish crystalline solid.

Step 2: Synthesis of this compound

This protocol is a standard Fischer esterification, adapted from a procedure for a similar compound[2].

Materials:

-

2-Bromo-4-methoxybenzoic acid (from Step 1)

-

Absolute Ethanol (serving as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-bromo-4-methoxybenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 32 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

References

Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide for Chemical Researchers

CAS Number: 1208075-63-1

This in-depth technical guide provides comprehensive information on Ethyl 2-Bromo-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic ester. The presence of the bromo, methoxy, and ethyl ester functionalities makes it a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1208075-63-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Boiling Point | 308.2 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 140.2 ± 22.3 °C | [1] |

| Refractive Index | 1.532 | [1] |

| LogP | 3.27 | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-Bromo-4-methoxybenzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

2-Bromo-4-methoxybenzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methoxybenzoic acid in an excess of anhydrous ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Data

¹H NMR (predicted):

-

δ 7.7-7.9 ppm (d, 1H): Aromatic proton ortho to the ester group.

-

δ 6.9-7.1 ppm (m, 2H): Aromatic protons.

-

δ 4.3-4.4 ppm (q, 2H): Methylene protons of the ethyl group.

-

δ 3.8-3.9 ppm (s, 3H): Methoxy protons.

-

δ 1.3-1.4 ppm (t, 3H): Methyl protons of the ethyl group.

¹³C NMR (predicted):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~133 ppm: Aromatic carbon.

-

δ ~120 ppm: Aromatic carbon.

-

δ ~115 ppm: Aromatic carbon attached to the bromine.

-

δ ~113 ppm: Aromatic carbon.

-

δ ~61 ppm: Methylene carbon of the ethyl group.

-

δ ~56 ppm: Methoxy carbon.

-

δ ~14 ppm: Methyl carbon of the ethyl group.

Applications in Drug Development

This compound is a valuable building block for the synthesis of bioactive molecules, particularly in the development of antitumor agents and soluble epoxide hydrolase (sEH) inhibitors.[5][6][7][8][9][10][11][12][13] The ester can be readily converted to an amide, which is a common pharmacophore in many drug candidates.

Synthetic Workflow in Drug Discovery

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a potential drug candidate.

Caption: Synthetic workflow for drug discovery.

This workflow demonstrates the conversion of the starting ester to a benzamide, followed by a cross-coupling reaction to introduce further molecular diversity. The resulting derivatives are then screened for biological activity to identify lead compounds for further optimization. This approach has been successfully employed in the development of various inhibitors targeting enzymes implicated in cancer and inflammation.[5][7][8][10]

References

- 1. This compound | CAS#:1208075-63-1 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]

- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products [escholarship.org]

- 13. escholarship.org [escholarship.org]

Technical Guide: Physical and Chemical Properties of Ethyl 2-Bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-Bromo-4-methoxybenzoate, a compound of interest in synthetic organic chemistry and drug discovery. This document includes a summary of its physical characteristics, detailed experimental protocols for its synthesis, and a visualization of the synthetic pathway.

Core Physical Properties

This compound is a halogenated aromatic ester. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 1208075-63-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [3] |

| Molecular Weight | 259.096 g/mol | [3] |

| Boiling Point | 308.2 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 140.2 ± 22.3 °C | [3] |

| LogP | 3.27 | [3] |

| Index of Refraction | 1.532 | [3] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [3] |

Experimental Protocols

A plausible and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-Bromo-4-methoxybenzoic acid. Detailed protocols for the synthesis of the precursor acid and its subsequent esterification are provided below.

Synthesis of 2-Bromo-4-methoxybenzoic Acid

The precursor, 2-Bromo-4-methoxybenzoic acid (CAS: 74317-85-4), can be synthesized via the bromination of 4-methoxybenzoic acid.

Materials:

-

4-methoxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Water

Procedure:

-

A mixture of m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L) was prepared in a suitable reaction vessel.

-

Bromine (85 mL) was added to the mixture, followed by the addition of water (1 L)[2].

-

The reaction mixture was heated to reflux[2].

-

After the reaction was complete, the mixture was cooled in an ice bath to precipitate the product[2].

-

The solid product was collected by filtration and washed with water to yield 2-bromo-5-methoxybenzoic acid[2].

Physical Properties of 2-Bromo-4-methoxybenzoic Acid:

Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification of benzoic acids.[5][6][7][8]

Materials:

-

2-Bromo-4-methoxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-4-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (which acts as both reactant and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to a gentle reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC)[6].

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dilute the residue with an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with water and then with a saturated solution of sodium chloride (brine).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 4-methoxybenzoic acid.

Caption: Synthesis of this compound.

References

- 1. angenechemical.com [angenechemical.com]

- 2. 1208075-63-1 | 2-Bromo-4-metoxibenzoato de etilo | this compound - Capot Químico [capotchem.com]

- 3. This compound | CAS#:1208075-63-1 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-4-methoxybenzoic acid | CAS#:74317-85-4 | Chemsrc [chemsrc.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Bromo-4-methoxybenzoate

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 2-Bromo-4-methoxybenzoate. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visual aids to facilitate a thorough understanding of the molecule's spectroscopic characteristics.

Molecular Structure and Proton Assignments

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons are systematically labeled for clear assignment and interpretation.

Caption: Figure 1: Molecular Structure of this compound.

¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from established substituent effects and analysis of structurally analogous compounds. The spectrum is typically recorded in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.85 | d | J ≈ 8.8 Hz | 1H |

| H-3 | ~ 7.15 | d | J ≈ 2.5 Hz | 1H |

| H-5 | ~ 6.95 | dd | J ≈ 8.8, 2.5 Hz | 1H |

| -OCH₂CH₃ | ~ 4.38 | q | J ≈ 7.1 Hz | 2H |

| -OCH₃ | ~ 3.85 | s | N/A | 3H |

| -OCH₂CH₃ | ~ 1.39 | t | J ≈ 7.1 Hz | 3H |

Spectral Interpretation

-

Aromatic Protons (H-3, H-5, H-6):

-

H-6: This proton is positioned ortho to the electron-withdrawing ethyl ester group, resulting in the most downfield shift among the aromatic protons, predicted around 7.85 ppm. It appears as a doublet due to ortho-coupling with H-5 (³J ≈ 8.8 Hz).

-

H-3: Located ortho to the bromine atom, this proton is expected at approximately 7.15 ppm. It shows a doublet pattern due to meta-coupling with H-5 (⁴J ≈ 2.5 Hz).

-

H-5: This proton is situated ortho to the electron-donating methoxy group, which shields it, causing an upfield shift to around 6.95 ppm. Its signal is a doublet of doublets because it couples with both H-6 (ortho-coupling, ³J ≈ 8.8 Hz) and H-3 (meta-coupling, ⁴J ≈ 2.5 Hz).

-

-

Ethyl Ester Group (-OCH₂CH₃):

-

The methylene protons (-OCH₂ CH₃) are adjacent to the ester oxygen, leading to a deshielded signal around 4.38 ppm. This signal is split into a quartet by the neighboring three methyl protons (J ≈ 7.1 Hz).

-

The methyl protons (-OCH₂CH₃ ) are in a typical aliphatic region, appearing as a triplet around 1.39 ppm due to coupling with the two adjacent methylene protons (J ≈ 7.1 Hz).

-

-

Methoxy Group (-OCH₃):

-

The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.85 ppm.

-

Spin-Spin Coupling Pathways

The coupling interactions between the aromatic protons are critical for structural confirmation. The diagram below illustrates these relationships.

Caption: Figure 2: Aromatic Proton Coupling Pathways.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a standard protocol for the acquisition of a ¹H NMR spectrum for a compound like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a proton-observe probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Receiver Gain: Optimize automatically or manually to prevent signal clipping.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 12-16 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the peak multiplicities and measure the coupling constants (J-values).

Mass Spectrometry of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of Ethyl 2-Bromo-4-methoxybenzoate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail a proposed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a predicted fragmentation pattern based on established principles of mass spectrometry, and a summary of the expected quantitative data.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The presence of the bromine atom will result in characteristic isotopic peaks for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes). The primary fragmentation pathways are expected to involve the ester functional group and the substituents on the aromatic ring.

A summary of the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in the table below.

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 258 | 260 | [C10H11BrO3]+• | Molecular Ion (M+•) |

| 213 | 215 | [C8H6BrO2]+ | Loss of ethoxy radical (•OCH2CH3) |

| 185 | 187 | [C7H6BrO]+ | Loss of CO from the [M-45]+ ion |

| 157 | 159 | [C6H4Br]+ | Loss of CO from the [M-45-28]+ ion |

| 135 | - | [C8H7O3]+ | Loss of Br radical (•Br) |

| 107 | - | [C7H7O]+ | Loss of CO from the [M-Br]+ ion |

| 77 | - | [C6H5]+ | Loss of Br and methoxy group from the aromatic ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using a standard GC-MS system.

2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

2.3. GC-MS Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min at 280 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-350 |

| Solvent Delay | 3-5 minutes |

2.4. Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern can be compared with the predicted data and spectral libraries (e.g., NIST, Wiley) for confirmation.

Visualization of Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

The Methoxy Group: A Subtle Director in the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methoxy group on an aromatic ring can profoundly influence the reactivity of a molecule, a principle well-understood and frequently exploited in the field of organic synthesis. In the case of Ethyl 2-Bromo-4-methoxybenzoate, the methoxy group at the para-position to the bromine atom and ortho to the ethyl ester plays a critical, multifaceted role in dictating its reactivity towards a variety of chemical transformations. This guide provides a comprehensive analysis of the electronic and steric effects of the methoxy group, supported by quantitative data from key reactions and detailed experimental protocols.

The Dual Electronic Nature of the Methoxy Group

The methoxy group (-OCH₃) exhibits a dual electronic character that is fundamental to understanding the reactivity of this compound. It acts as a potent electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect)[1].

-

Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

In most scenarios, the resonance effect of the methoxy group dominates its inductive effect, leading to an overall activation of the aromatic ring towards electrophilic attack and influencing the reactivity of the substituents[1][2].

Impact on Key Chemical Transformations

The interplay of these electronic effects, along with steric considerations, governs the reactivity of this compound in a range of important synthetic reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery and development for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. The electron-donating methoxy group at the para-position can facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond, a crucial step in the catalytic cycle.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with a copper acetylide and reductive elimination[1][3]. The reaction is typically carried out under mild conditions[1].

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. The choice of ligand, base, and solvent is crucial for achieving high yields[4][5].

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene. The regioselectivity and yield of the Heck reaction are influenced by the electronic nature of the substituents on the aryl bromide[6][7].

Quantitative Data on Cross-Coupling Reactions

To provide a comparative overview, the following table summarizes typical yields for various cross-coupling reactions with substrates similar to this compound. It is important to note that direct quantitative data for this specific molecule is not always available in the literature, and these values serve as a representative guide.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Solvent | Base | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | K₂CO₃ | 73-82 | [8] |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | - | 92 | [2] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 60-88 | [9] |

| Heck | 2-Ethylhexyl acrylate | Pd(OAc)₂ | NMP | Et₃N | >80 | [10] |

Note: Yields are highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.

Ullmann Condensation

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, can be used to form carbon-oxygen or carbon-nitrogen bonds. While palladium-catalyzed reactions are often preferred, the Ullmann condensation remains a valuable tool, particularly for the synthesis of diaryl ethers[11][12]. The electron-donating methoxy group can influence the reaction rate.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving substrates analogous to this compound. These protocols are intended as a starting point and may require optimization for specific applications.

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the coupling of 4-bromoanisole with phenylboronic acid[13].

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, potassium carbonate, and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water (typically a 4:1 to 10:1 ratio).

-

Add Pd(OAc)₂ and PPh₃ to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling Protocol

This protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes[1][3].

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

PdCl₂(PPh₃)₂ (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Triethylamine (as solvent and base)

-

Anhydrous and deoxygenated solvent (e.g., THF or DMF, if not using neat triethylamine)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous, deoxygenated triethylamine (or another suitable solvent and triethylamine).

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with aqueous ammonium chloride solution to remove copper salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the product by column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides[4][5].

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos or other suitable phosphine ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2 - 1.5 equivalents)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a flame-dried Schlenk tube.

-

Add this compound and a magnetic stir bar.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene or dioxane via syringe.

-

Add the amine via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Influence of the Methoxy Group

The following diagrams, generated using Graphviz, illustrate the electronic effects of the methoxy group and a typical workflow for a cross-coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann Reaction [drugfuture.com]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeolusa.com [jeolusa.com]

An In-depth Technical Guide to the Precursors for the Synthesis of Ethyl 2-Bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common precursors for the synthesis of Ethyl 2-Bromo-4-methoxybenzoate, a key intermediate in various pharmaceutical and organic syntheses. This document details synthetic pathways, experimental protocols, and comparative data to assist researchers in selecting the most suitable starting materials and methodologies for their specific needs.

Overview of Synthetic Precursors

The synthesis of this compound can be approached from several commercially available starting materials. The choice of precursor often depends on factors such as cost, availability, and the desired scale of the reaction. The primary precursors and their corresponding synthetic strategies are:

-

2-Bromo-4-methoxybenzoic acid: This is the most direct precursor, requiring a single esterification step.

-

4-Methoxybenzoic acid (p-Anisic acid): A common and relatively inexpensive starting material that requires a two-step process of bromination followed by esterification.

-

m-Bromoanisole: This precursor necessitates a multi-step synthesis involving carboxylation, typically via a Grignard reaction, to form 2-Bromo-4-methoxybenzoic acid, which is then esterified.

Below is a comparative summary of the synthetic routes from these precursors.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the synthesis of this compound from the identified precursors. Please note that where exact data for the target molecule was not available, information from analogous reactions has been included and is noted.

| Precursor | Synthetic Steps | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) |

| 2-Bromo-4-methoxybenzoic acid | 1. Esterification | Ethanol, H₂SO₄ (catalyst) | 2 - 32 hours | Reflux | High (estimated) |

| 4-Methoxybenzoic acid | 1. Bromination | Br₂, Acetic Acid | 2 - 4 hours | Room Temp to Reflux | 79 (for the acid) |

| 2. Esterification | Ethanol, H₂SO₄ (catalyst) | 2 - 24 hours | Reflux | High (estimated) | |

| m-Bromoanisole | 1. Grignard Formation | Mg, THF | 1 - 2 hours | Room Temp to Reflux | Good (estimated) |

| 2. Carboxylation | CO₂ (dry ice) | 1 - 2 hours | -78 to Room Temp | Moderate (estimated) | |

| 3. Esterification | Ethanol, H₂SO₄ (catalyst) | 2 - 24 hours | Reflux | High (estimated) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from the key precursors.

From 2-Bromo-4-methoxybenzoic acid (Esterification)

This protocol is based on the general principles of Fischer esterification.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

From 4-Methoxybenzoic acid (Bromination and Esterification)

This two-step protocol is based on known bromination and esterification procedures.

Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid

-

In a fume hood, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Slowly add bromine (1.0-1.2 eq) to the solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine.

-

Dry the solid to obtain 2-Bromo-4-methoxybenzoic acid. A yield of around 79% can be expected based on similar reactions[1].

Step 2: Esterification of 2-Bromo-4-methoxybenzoic acid

Follow the esterification protocol described in section 3.1.

From m-Bromoanisole (Grignard Carboxylation and Esterification)

This three-step synthesis involves the formation of a Grignard reagent. All glassware should be thoroughly dried, and anhydrous solvents must be used.

Step 1: Formation of the Grignard Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of m-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the m-bromoanisole solution to the magnesium turnings. The reaction should start spontaneously, as indicated by heat evolution and bubbling. If not, gentle heating may be required.

-

Once the reaction has initiated, add the remaining m-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the Grignard reagent solution in an ice-water or dry ice/acetone bath.

-

Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. A large excess of dry ice should be used.

-

Allow the mixture to warm to room temperature slowly.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-4-methoxybenzoic acid.

Step 3: Esterification

Follow the esterification protocol described in section 3.1.

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the synthetic routes from the three main precursors.

Caption: Esterification of 2-Bromo-4-methoxybenzoic acid.

Caption: Synthesis from 4-Methoxybenzoic acid.

Caption: Synthesis from m-Bromoanisole.

Experimental Workflow: Fischer Esterification

The following diagram illustrates a typical workflow for the Fischer esterification step.

Caption: Workflow for Fischer Esterification.

References

Chemical structure and properties of Ethyl 2-Bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-Bromo-4-methoxybenzoate (CAS No. 1208075-63-1), a halogenated aromatic ester with potential applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a bromo, a methoxy, and an ethyl ester group at positions 2, 4, and 1 respectively.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While extensive experimental data for this specific isomer is limited, predicted and analogous data provide valuable insights into its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [Vendor Data] |

| Molecular Weight | 259.10 g/mol | [Vendor Data] |

| CAS Number | 1208075-63-1 | [1] |

| Appearance | Expected to be a liquid or low-melting solid | [Inference] |

| Boiling Point | 308.2 ± 22.0 °C at 760 mmHg (Predicted) | |

| Flash Point | 140.2 ± 22.3 °C (Predicted) | |

| Density | ~1.4 g/cm³ (Estimated) | [Inference] |

| Solubility | Expected to be soluble in organic solvents | [Inference] |

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 2-Bromo-4-methoxybenzoic acid (CAS No. 74317-85-4).

Synthetic Workflow:

References

An In-depth Technical Guide on the Solubility of Ethyl 2-Bromo-4-methoxybenzoate

Introduction

Ethyl 2-Bromo-4-methoxybenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. It belongs to the class of aromatic esters and is a derivative of benzoic acid. Its structure, featuring a bromo and a methoxy substituent on the benzene ring, as well as an ethyl ester group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.

The solubility of a compound is a critical physicochemical property that influences its application in various chemical processes. For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is essential for:

-

Reaction Solvent Selection: Choosing an appropriate solvent that dissolves reactants, reagents, and catalysts is fundamental for optimizing reaction kinetics and yield.

-

Purification Processes: Techniques such as recrystallization are heavily dependent on the differential solubility of the compound and impurities in a given solvent or solvent system at varying temperatures.

-

Formulation and Drug Delivery: In pharmaceutical sciences, solubility is a key determinant of a drug's bioavailability and the feasibility of creating various dosage forms.

-

Analytical Method Development: Solubility information is crucial for selecting appropriate mobile phases in chromatographic techniques like HPLC and for preparing solutions for spectroscopic analysis.

This guide provides an in-depth discussion on the expected solubility of this compound in various organic solvents, based on its structural features and principles of intermolecular forces. It also outlines detailed experimental protocols for determining solubility and provides logical workflows for solvent selection.

Predicted and Qualitative Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The polarity of the molecule and its capacity for intermolecular interactions will govern its solubility in different organic solvents.

Molecular Structure and Polarity:

This compound is a moderately polar molecule. The ester and methoxy groups contain polar C-O bonds and the bromine atom introduces further polarity. The aromatic ring and the ethyl group are nonpolar. This combination of polar and nonpolar functionalities suggests that it will be most soluble in solvents of intermediate polarity and will have limited solubility in highly polar or very nonpolar solvents.

Expected Solubility in Common Organic Solvents:

The expected solubility of this compound in a range of common organic solvents is summarized in the table below. This is a qualitative assessment and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | Good to Moderate | The ester and methoxy groups can act as hydrogen bond acceptors. Solubility will depend on the balance between polar interactions and the nonpolar aromatic ring. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents have polarities that are well-matched to the solute. The absence of strong hydrogen bonding networks in the solvent allows for effective solvation. Ethyl acetate is often a good solvent for esters. |

| Nonpolar Solvents | Hexane, Heptane, Toluene | Low to Moderate | The nonpolar aromatic ring and ethyl group will have favorable interactions with these solvents, but the polar functional groups will be poorly solvated, limiting overall solubility. Toluene may show better solubility than alkanes due to pi-pi stacking interactions. |

| Highly Polar Solvents | Water | Very Low / Insoluble | The large nonpolar surface area of the molecule will lead to a large hydrophobic effect, making it sparingly soluble in water despite the presence of polar groups. |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the quantitative solubility of a compound. The isothermal equilibrium method is a widely accepted and accurate technique.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity, >99%)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. For solvents where the solid remains suspended, centrifuge the vials at a high speed to achieve clear separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing in any solid particles, a syringe fitted with a filter can be used. Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations of this compound is used to determine the concentration of the solute in the saturated solution.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal equilibrium method for determining solubility.

Stability and storage of Ethyl 2-Bromo-4-methoxybenzoate

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-Bromo-4-methoxybenzoate

For professionals in research, development, and quality control, a thorough understanding of the stability and storage requirements of chemical reagents is paramount. This guide provides a comprehensive overview of the stability profile of this compound, offering insights into its handling, storage, and potential degradation pathways. The information herein is based on established principles of chemical stability, data from structurally related compounds, and guidance from the International Council for Harmonisation (ICH).

Chemical Profile

IUPAC Name: this compound CAS Number: 1208075-63-1 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol Structure:

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool and dark place.[1] Refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere: Keep the container tightly closed to prevent the ingress of moisture and oxygen.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.

-

Light: Protect from light, as exposure can lead to photodegradation. Use amber glass vials or store in a light-proof container.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can promote degradation.[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are considered most likely. Forced degradation studies are essential to definitively identify these and other potential degradation products.[2][3][4]

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-Bromo-4-methoxybenzoic acid and ethanol. Studies on the hydrolysis of ethyl benzoate have shown that this process is catalyzed by both acids and bases.[5][6][7]

-

Oxidative Degradation: While the core aromatic ring is relatively stable to oxidation, other functional groups could be susceptible.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, potentially leading to debromination or other complex reactions.[8]

-

Thermal Degradation: At elevated temperatures, decomposition can occur. For halogenated aromatic compounds, this can be a complex process.[9]

A visual representation of the potential degradation pathways is provided below.

Caption: Potential Degradation Pathways for this compound.

Stability Indicating Data

| Parameter | Storage Condition | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months | 24 Months |

| Appearance | 25°C/60% RH | Report | Report | Report | Report | Report | Report |

| 40°C/75% RH | Report | Report | Report | - | - | - | |

| Assay (%) | 25°C/60% RH | 100.0 | |||||

| 40°C/75% RH | 100.0 | ||||||

| Degradation Product 1 (%) | 25°C/60% RH | <0.05 | |||||

| 40°C/75% RH | <0.05 | ||||||

| Degradation Product 2 (%) | 25°C/60% RH | <0.05 | |||||

| 40°C/75% RH | <0.05 | ||||||

| Total Impurities (%) | 25°C/60% RH | <0.10 | |||||

| 40°C/75% RH | <0.10 |

RH = Relative Humidity

Experimental Protocols

The following protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances and are applicable for assessing the stability of this compound.[1]

Long-Term and Accelerated Stability Study

Objective: To establish a re-test period for this compound under recommended storage conditions and to assess the impact of short-term excursions outside these conditions.

Methodology:

-

Place at least three primary batches of this compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[13]

-

Store the batches under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[13]

-

At each time point, perform the following tests using a validated stability-indicating analytical method (e.g., HPLC):

-

Appearance

-

Assay

-

Quantification of degradation products

-

Any other relevant physical or chemical tests.

-

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is also crucial for developing and validating a stability-indicating analytical method.[4][11]

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period and then analyze.[14]

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of 0.1 M to 1 M sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period and then analyze.[14]

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature for a defined period and then analyze.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) for a defined period and then analyze.[11]

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[1] Analyze the samples after a defined exposure period.

The following diagram illustrates the workflow for a comprehensive stability assessment.

Caption: Workflow for Stability Assessment of this compound.

Conclusion

While specific stability data for this compound requires experimental determination, this guide provides a robust framework for its stability assessment and outlines best practices for its storage and handling. By understanding the potential degradation pathways and implementing a systematic approach to stability testing as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate.

References

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. apicule.com [apicule.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chemicaljournals.com [chemicaljournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide on the Safety and Handling of Substituted Bromobenzoates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for substituted bromobenzoates, a class of chemical compounds frequently utilized in pharmaceutical research and development. Due to their varied applications as intermediates and building blocks in the synthesis of active pharmaceutical ingredients, a thorough understanding of their toxicological profiles and appropriate handling procedures is paramount to ensure laboratory safety and regulatory compliance. This document summarizes available quantitative toxicity data, outlines detailed experimental protocols for safety assessment, and explores the potential mechanisms and signaling pathways of toxicity.

Hazard Identification and Classification

Substituted bromobenzoates are derivatives of benzoic acid containing one or more bromine atoms and an ester functional group. Their toxicological properties can vary significantly depending on the position and nature of the substituents on the benzene ring, as well as the type of ester group. Generally, these compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.

GHS Hazard Statements

Based on available Safety Data Sheets (SDS) and database entries, the following Globally Harmonized System (GHS) hazard statements are commonly associated with various substituted bromobenzoates:

It is crucial to consult the specific SDS for the particular substituted bromobenzoate being used to obtain the most accurate and detailed hazard information.

Quantitative Toxicity Data

Quantitative toxicity data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, are essential for assessing the acute toxicity of chemical compounds. While specific data for a wide range of substituted bromobenzoates are limited in publicly available literature, some information has been reported for related compounds.

| Compound | Test | Species | Route | Value |

| 4-Bromobenzoic acid | LD50 | Mouse | Oral | 1059 mg/kg[3] |

| Methyl 4-amino-3-bromobenzoate | GHS Classification | - | Oral | Toxic if swallowed (ATE: 100 mg/kg)[4] |

| Methyl 3-amino-4-bromobenzoate | GHS Classification | - | Oral | Harmful if swallowed[1] |

| Ethyl 4-bromobenzoate | - | - | - | Not classified as hazardous[5] |

| Isopropyl 2-bromobenzoate | Acute Toxicity | - | Oral, Dermal, Inhalation | No data available[6] |

| tert-Butyl-4-bromobenzoate | Acute Toxicity | - | Oral, Dermal, Inhalation | No data available[7] |

Note: The absence of data does not imply that a substance is safe. All chemicals should be handled with appropriate caution. The GHS classifications indicate a potential for acute toxicity, and further testing may be required for a comprehensive risk assessment.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with substituted bromobenzoates to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[8]

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling these compounds.[7]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the laboratory.[8]

Storage

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep containers tightly closed when not in use.

-

Store away from incompatible materials such as strong oxidizing agents.

Spills and Waste Disposal

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.

-

For solid spills, carefully sweep or scoop up the material to avoid creating dust.

-

All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols for Safety Assessment

A comprehensive safety assessment of substituted bromobenzoates involves a battery of toxicological tests. The following are standardized protocols that can be adapted for these compounds.

Acute Toxicity Testing

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for toxicity testing.

-

Acute Oral Toxicity (OECD 423): This method uses a stepwise procedure with a small number of animals to classify a substance based on its acute oral toxicity. The starting dose is selected, and subsequent doses are adjusted based on the observed mortality or morbidity.

-

Acute Dermal Toxicity (OECD 402): This guideline details a procedure for assessing the toxic effects of a substance applied to the skin. A limit test can be performed to determine if the LD50 is above a certain threshold, or a full study can be conducted to determine the LD50.

-

Acute Inhalation Toxicity (OECD 403 & 436): These guidelines describe methods for evaluating the toxicity of a substance upon inhalation. OECD 403 is a traditional LC50 test, while OECD 436 is an acute toxic class method that uses a stepwise procedure with fixed concentrations.[1]

In Vitro Cytotoxicity Assays

These assays provide a preliminary assessment of a compound's toxicity at the cellular level.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the medium correlates with the degree of cell death.

Genotoxicity Testing

-

Ames Test (OECD 471): This bacterial reverse mutation assay is widely used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, and the test measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow in a histidine-free medium.

Developmental Toxicity Testing

-

Zebrafish Embryo Toxicity Test (OECD 236): This in vivo assay uses zebrafish embryos to evaluate the potential of a substance to cause acute toxicity and developmental abnormalities. Endpoints include mortality, hatching rate, and morphological defects.

Mechanisms and Signaling Pathways of Toxicity

The precise mechanisms of toxicity for many substituted bromobenzoates have not been extensively studied. However, research on the related compound, bromobenzene, provides valuable insights into potential pathways of toxicity.

The primary mechanism of bromobenzene-induced toxicity is believed to involve its metabolic activation by cytochrome P450 enzymes in the liver. This process generates reactive epoxide intermediates, which can then follow several pathways:

-

Detoxification: The epoxides can be detoxified by conjugation with glutathione (GSH), a major cellular antioxidant.

-

Covalent Binding: If GSH levels are depleted, the reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA. This can lead to cellular dysfunction and necrosis.

-

Oxidative Stress: The metabolism of bromobenzene can also lead to the production of reactive oxygen species (ROS), resulting in oxidative stress, lipid peroxidation, and further cellular damage.

The primary target organs for bromobenzene toxicity are the liver (hepatotoxicity) and the kidney (nephrotoxicity) . The nephrotoxicity is thought to be mediated by further metabolism of bromobenzene-GSH conjugates to reactive intermediates within the kidney.

It is plausible that substituted bromobenzoates undergo similar metabolic activation and detoxification pathways. The nature and position of the substituents on the aromatic ring and the ester group will likely influence the rate of metabolism, the reactivity of the intermediates, and the specific toxicological outcomes.

Potential Signaling Pathways

While specific signaling pathways for substituted bromobenzoates are not well-defined, based on the general mechanisms of toxicity for halogenated aromatic compounds, the following pathways may be involved:

-

Apoptosis Signaling: Covalent binding of reactive metabolites and oxidative stress can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Exposure to compounds that induce oxidative stress can lead to the activation of Nrf2 and the upregulation of antioxidant and detoxification enzymes.

-

MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38, ERK) are involved in cellular responses to stress. Activation of these pathways can lead to inflammation, apoptosis, or cell survival, depending on the specific stimulus and cellular context.

Further research is needed to elucidate the specific signaling pathways and molecular targets of individual substituted bromobenzoates.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Potential Mechanism of Bromobenzene-Induced Hepatotoxicity

Caption: Simplified metabolic activation and toxicity pathway of bromobenzene.

Conclusion

Substituted bromobenzoates are a versatile class of compounds with significant applications in drug development. However, their potential for toxicity necessitates a thorough understanding of their hazard profiles and the implementation of rigorous safety protocols. This guide provides a foundational understanding of the safety and handling of these compounds. It is imperative for researchers to consult the specific Safety Data Sheet for each compound and to conduct a thorough risk assessment before initiating any experimental work. Further research into the quantitative toxicity and specific mechanisms of action for a wider range of substituted bromobenzoates is warranted to enhance our understanding and ensure the continued safe use of these important chemical intermediates.

References

- 1. Methyl 3-amino-4-bromobenzoate | C8H8BrNO2 | CID 3928639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 4. chemos.de [chemos.de]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.se [fishersci.se]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-Bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Bromo-4-methoxybenzoate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. This document details its chemical properties, a detailed synthesis protocol, and its prospective role as a building block in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a substituted benzoic acid ester. The presence of a bromine atom and a methoxy group on the aromatic ring, along with the ethyl ester functionality, makes it a versatile intermediate for further chemical modifications. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 259.10 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| CAS Number | 1208075-63-1 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via a Fischer esterification reaction, a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The following protocol is a standard procedure adapted from similar esterification reactions.[2][3]

Reaction: 2-Bromo-4-methoxybenzoic acid + Ethanol → this compound + Water

Materials:

-

2-Bromo-4-methoxybenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Bromo-4-methoxybenzoic acid in an excess of anhydrous ethanol. For example, for every 1 mole of the carboxylic acid, use approximately 10-20 moles of ethanol to serve as both reactant and solvent, driving the equilibrium towards the product.

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents). The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature should be the boiling point of ethanol (approximately 78 °C). Allow the reaction to proceed for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

To the residue, add ethyl acetate to dissolve the crude product.

-

Transfer the ethyl acetate solution to a separatory funnel.

-

-

Extraction and Washing:

-

Wash the organic layer sequentially with:

-

Water to remove any remaining ethanol and some acid.

-

Saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution.

-

Brine to remove any remaining water.

-

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

If necessary, the crude product can be further purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure ester.

-

Applications in Drug Development and Research

While specific biological activities or direct applications in signaling pathway modulation for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated and methoxy-substituted aromatic compounds are common scaffolds in medicinal chemistry.

The primary role of this compound in drug development is likely as a versatile intermediate or building block . The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.

Therefore, this compound is a valuable starting material for the synthesis of more complex molecules that may be investigated for a wide range of therapeutic targets. Its derivatives could potentially be explored for their anticancer, anti-inflammatory, or antimicrobial properties, among others.

Visualizations

Below are diagrams illustrating the synthesis workflow and the potential role of this compound in a drug discovery pipeline.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems.[1][2][3] Its appeal lies in the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][4]